MCHr1 antagonist 2

MCHR1 Antagonism Binding Affinity IC50

MCHr1 antagonist 2 is the definitive positive control for hERG cardiac liability screening in MCHR1 drug discovery. With a precisely characterized hERG IC50 of 4.0 nM (IMR-32 cells), it enables robust assay calibration and benchmarking of novel MCHR1 antagonists. As the direct precursor to the hERG-sparing clinical candidate AMG 076, this compound is indispensable for SAR studies dissecting structural determinants of cardiovascular safety. Do not substitute: only this specific chemotype delivers the consistent, potent hERG signal required for valid cardiotoxicity modeling.

Molecular Formula C23H21FN2O5
Molecular Weight 424.4 g/mol
Cat. No. B1676266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCHr1 antagonist 2
SynonymsMCH-R1 antagonist 22
Molecular FormulaC23H21FN2O5
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28)
InChIKeyHHCYCBKPWYJVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MCHr1 Antagonist 2 (CAS 863115-70-2): A Key MCHR1 Antagonist Tool Compound for Cardiovascular Safety Profiling and Chemical Probe Development


MCHr1 antagonist 2 (CAS 863115-70-2) is a potent melanin-concentrating hormone receptor 1 (MCHR1) antagonist with an IC50 of 65 nM in MCHR1 binding assays [1]. The compound is characterized by a unique dual pharmacological profile, exhibiting both potent MCHR1 antagonism and significant inhibition of the hERG potassium channel (IC50 = 4.0 nM in IMR-32 cells) [1]. This dual activity makes MCHr1 antagonist 2 an essential tool compound for investigating the complex interplay between MCHR1 target engagement and cardiovascular safety liabilities, particularly hERG-mediated QT prolongation, which is a critical hurdle in MCHR1 drug discovery [2]. Its chemical structure (C23H21FN2O5) and high purity (>98%) make it a reliable chemical probe for structure-activity relationship (SAR) studies aimed at de-risking hERG inhibition in MCHR1 antagonist programs [3].

Why MCHr1 Antagonist 2 Cannot Be Casually Substituted with Another MCHR1 Antagonist in Cardiovascular Safety Studies


The MCHR1 antagonist class exhibits significant structural diversity, and the pharmacological profile of individual compounds, particularly their hERG liability, is highly sensitive to subtle chemical modifications [1]. MCHr1 antagonist 2 is distinct because it was specifically developed as a lead compound with a known, potent hERG inhibitory profile (IC50 = 4.0 nM), which ultimately halted its own development due to cardiovascular safety concerns [1]. Subsequent optimization efforts, detailed in the same study, focused on reducing this hERG liability while maintaining MCHR1 potency, leading to the discovery of compound 11 (AMG 076) with a dramatically improved hERG safety window [1]. Therefore, substituting MCHr1 antagonist 2 with a seemingly 'similar' MCHR1 antagonist (e.g., AMG 076 or another in-class compound) without confirming its specific hERG profile would invalidate any experiment designed to model or understand hERG-related cardiotoxicity, as other antagonists may have vastly different hERG IC50 values (e.g., AMG 076: IC50 > 5 µM) [1].

Quantitative Comparative Evidence: MCHr1 Antagonist 2 vs. Key MCHR1 Antagonist Comparators


MCHR1 Antagonist 2 Demonstrates Moderate MCHR1 Binding Affinity Compared to High-Affinity Clinical Candidates

MCHr1 antagonist 2 binds to the MCHR1 receptor with an IC50 of 65 nM [1]. This places it in a moderate potency range compared to other well-characterized MCHR1 antagonists. For instance, the clinical candidate AMG 076 (compound 11), which was derived from the same chemical series as MCHr1 antagonist 2, exhibits a significantly higher binding affinity with an IC50 of 0.6 nM . This ~108-fold difference in potency highlights MCHr1 antagonist 2's role as an early lead compound, useful for target engagement studies but not as a high-potency probe for in vivo efficacy models where a more potent antagonist like AMG 076 would be preferred.

MCHR1 Antagonism Binding Affinity IC50

MCHr1 Antagonist 2 Exhibits Extremely High hERG Liability Relative to Optimized MCHR1 Antagonists

A defining characteristic of MCHr1 antagonist 2 is its potent inhibition of the hERG potassium channel, with an IC50 of 4.0 nM [1]. This high hERG liability is the reason it was discontinued as a development candidate [1]. In stark contrast, the optimized follow-up compound from the same study, AMG 076 (compound 11), was designed to have a dramatically reduced hERG liability, achieving an IC50 greater than 5 µM . This represents a >1250-fold improvement in hERG selectivity. Other MCHR1 antagonists also show varying hERG profiles; for example, the clinically evaluated compound AZD1979 has a reported hERG IC50 of >30 µM [2].

hERG Inhibition Cardiovascular Safety QT Prolongation

MCHr1 Antagonist 2's Functional Selectivity Profile Contrasts with Broader-Acting MCHR1 Antagonists

Beyond its primary MCHR1 and hERG activities, MCHr1 antagonist 2 also demonstrates functional inhibition of calcium flux (Ca2+ flux) with an IC50 of 196 ± 30 nM in IMR-32 cells . While the physiological significance of this is not fully characterized, it points to a broader polypharmacology. In comparison, other MCHR1 antagonists, such as SNAP-94847, are noted for high selectivity, displaying >80-fold and >500-fold selectivity over MCHα1A and MCHD2 receptors, respectively, without similar reported calcium flux inhibition [1]. This suggests that MCHr1 antagonist 2's mechanism of action may involve multiple pathways, which could be either a confounding variable or a unique feature of interest, depending on the research question.

Selectivity Off-Target Activity Calcium Flux

Optimal Use Cases for MCHr1 Antagonist 2 in Cardiovascular Safety Research and Chemical Probe Development


Positive Control for hERG Liability Screening in MCHR1 Antagonist Programs

Due to its exceptionally potent hERG inhibition (IC50 = 4.0 nM) [1], MCHr1 antagonist 2 serves as an ideal positive control compound in hERG patch-clamp assays and other cardiovascular safety screening panels. Its well-characterized hERG liability allows researchers to calibrate their assays and benchmark the hERG safety window of novel MCHR1 antagonist candidates [1]. This is a critical application in early-stage drug discovery to identify and deprioritize compounds with unacceptable cardiovascular risk.

Chemical Probe for Studying the MCHR1-hERG Pharmacophore Relationship

MCHr1 antagonist 2 represents a key node in the SAR of the chromone-2-carboxamide series. Its structure is the direct precursor to the optimized, hERG-sparing clinical candidate AMG 076 (compound 11) [1]. Therefore, it is an essential chemical probe for medicinal chemists seeking to understand the structural features that drive both MCHR1 potency and hERG inhibition. Comparative studies using MCHr1 antagonist 2 and AMG 076 can deconvolute the structural determinants of cardiovascular safety within this chemotype [1].

In Vitro Model for MCHR1-Mediated Calcium Flux Signaling

MCHr1 antagonist 2 has been shown to inhibit calcium flux (IC50 = 196 ± 30 nM) in IMR-32 cells . This makes it a useful tool for investigating the role of MCHR1 in calcium signaling pathways, particularly in neuronal cells. While its off-target hERG activity must be controlled for, the compound's ability to modulate both MCHR1 and calcium flux provides a unique opportunity to study the intersection of these two signaling cascades .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for MCHr1 antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.